4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide
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Overview
Description
N-(2-CHLOROPHENYL)-3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, an acetamidobenzenesulfonyl group, and a hydrazinecarbonyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylamine with 4-acetamidobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reactions are typically conducted under controlled conditions, with specific temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(2-CHLOROPHENYL)-3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s sulfonamide group may interact with bacterial enzymes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)ACETAMIDE: A related compound with similar structural features but different functional groups.
4-CHLORO-N-(2-CHLOROPHENYL)BENZAMIDE: Another compound with a chlorophenyl group and amide functionality.
N-(4-CHLOROPHENYL)-N’-(CYCLOHEXYLMETHYL)UREA: A structurally related compound with a urea group instead of a hydrazinecarbonyl group.
Uniqueness
N-(2-CHLOROPHENYL)-3-[N’-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PROPANAMIDE is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C18H19ClN4O5S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-[2-(4-acetamidophenyl)sulfonylhydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C18H19ClN4O5S/c1-12(24)20-13-6-8-14(9-7-13)29(27,28)23-22-18(26)11-10-17(25)21-16-5-3-2-4-15(16)19/h2-9,23H,10-11H2,1H3,(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
NASLAAINAFPRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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